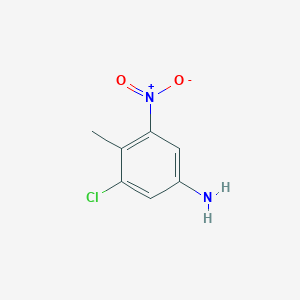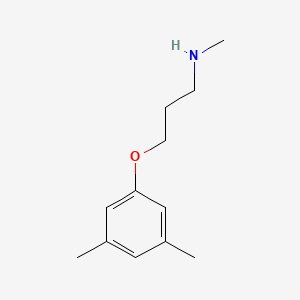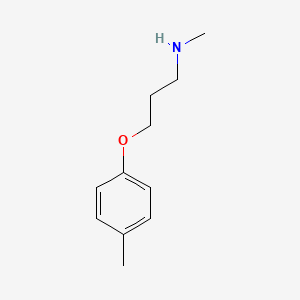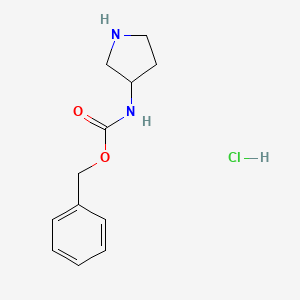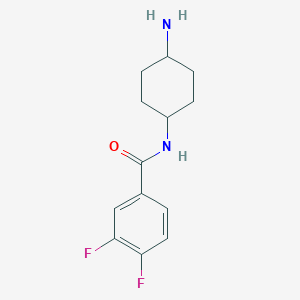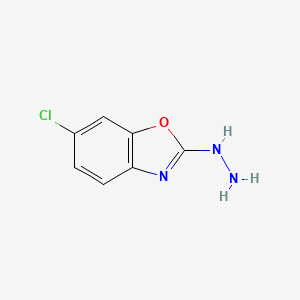
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, also known as 2-CME, is a synthetic compound that belongs to the piperidin-1-yl-ethanone family. It is a colorless, odorless, crystalline solid that is soluble in water and alcohol. 2-CME is widely used in scientific research, especially in the fields of organic chemistry and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- A study demonstrates the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone, a related compound to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, which can undergo various reactions to yield compounds with potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Spectroscopic Characterization
- Research includes the synthesis of 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone, a compound with a similar structure, characterized using various spectroscopic methods (Govindhan et al., 2017).
Antibacterial and Antimicrobial Studies
- Another related compound, 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, has been synthesized and evaluated for antimicrobial activity, showing potential as new lead molecules in antibacterial research (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Crystallographic Analysis
- Research on a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a new anti-tuberculosis drug candidate, includes the structural characterization of a compound similar to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone (Eckhardt et al., 2020).
Enaminones and Hydrogen-bonding Patterns
- A study on enaminones, compounds related to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, focuses on their hydrogen-bonding patterns, which are crucial for understanding the compound's properties (Balderson et al., 2007).
Propiedades
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-3-2-4-11(6-8)9(12)5-10/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMZIDMISUVNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

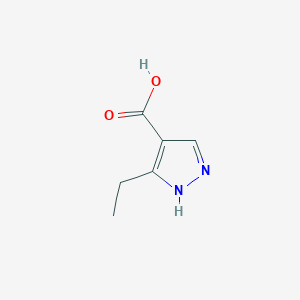
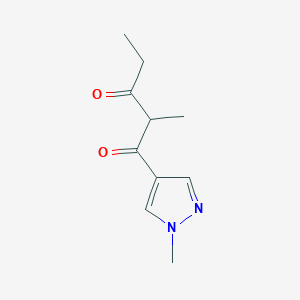
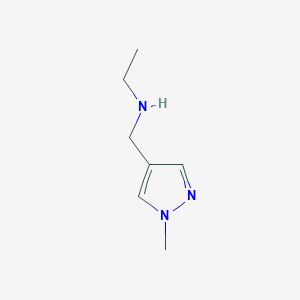
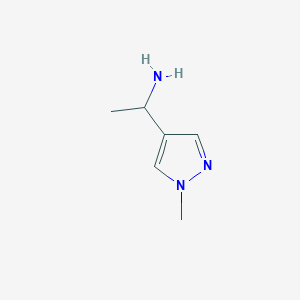
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
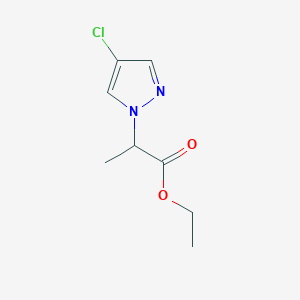
![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)
